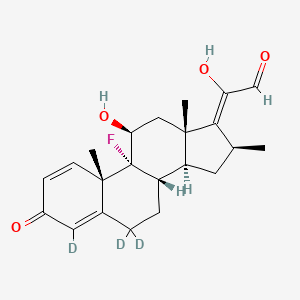
Betamethasone-delta17,20 21-aldehyde-d3
Description
Betamethasone-delta17,20 21-aldehyde-d3 (CAS: Not explicitly provided in evidence; related isomer mixture CAS: 6762-45-4 ) is a deuterated derivative of betamethasone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. This compound features three deuterium atoms (d3) at the delta17,20 positions and a 21-aldehyde functional group. It is primarily utilized as a stable isotope-labeled internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to enhance the precision of betamethasone quantification in biological matrices . The deuterium labeling minimizes interference from endogenous compounds, improving assay specificity .
Properties
Molecular Formula |
C22H27FO4 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2Z)-2-hydroxy-2-[(8S,9R,10S,11S,13S,14S,16S)-4,6,6-trideuterio-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1/i4D2,9D |
InChI Key |
TYYMPHSFTLTHRI-ROFKNTOTSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]\4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H](/C4=C(\C=O)/O)C)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Origin of Product |
United States |
Preparation Methods
The preparation of Betamethasone-delta17,20 21-aldehyde-d3 involves several synthetic routes and reaction conditions. One common method includes the extraction of the natural product from plants, followed by chemical modifications to introduce the delta17,20 21-aldehyde and deuterium (d3) groups . Industrial production methods typically involve large-scale synthesis using advanced organic chemistry techniques to ensure high purity and yield.
Chemical Reactions Analysis
Betamethasone-delta17,20 21-aldehyde-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Betamethasone-delta17,20 21-aldehyde-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for HPLC standards and to screen for secondary metabolites in plant extracts.
Biology: Employed in studies to understand the metabolic pathways and biological effects of corticosteroids.
Medicine: Investigated for its potential therapeutic effects and as a model compound to study the pharmacokinetics and pharmacodynamics of corticosteroids.
Industry: Utilized in the development and quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of Betamethasone-delta17,20 21-aldehyde-d3 involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory genes like interleukin-10 . Additionally, it inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of Betamethasone-delta17,20 21-aldehyde-d3 with its analogs, focusing on structural features, isotopic labeling, molecular characteristics, and applications.
Betamethasone-∆17,20 21-Aldehyde (Non-Deuterated)
- Molecular Formula : C₂₂H₂₇FO₄
- Molecular Weight : 374.45 g/mol
- CAS : 6762-45-4
- Key Differences : Lacks deuterium atoms at delta17,20.
- Applications : Used as a reference standard for impurity profiling in betamethasone formulations. Purity >95% (HPLC) ensures reliability in quality control workflows .
Betamethasone 17,21-Dipropionate-d10
- Molecular Formula : C₂₈H₂₉D₁₀F O₇ (exact formula inferred from )
- Molecular Weight : ~534.6 g/mol (estimated)
- CAS: Not explicitly provided.
- Key Differences : Contains ten deuterium atoms and esterified propionate groups at positions 17 and 21 instead of an aldehyde.
- Applications : Deuterated dipropionate derivatives serve as internal standards for betamethasone dipropionate quantification in topical formulations .
Betamethasone 21-Acetate 17-Propionate-d3
- Molecular Formula : C₂₆H₃₁D₃F O₇ (inferred from )
- Molecular Weight : ~504.5 g/mol (estimated)
- CAS: Not explicitly provided.
- Key Differences : Combines deuterium labeling with a 21-acetate and 17-propionate esterification.
- Applications : Critical for analyzing impurities in betamethasone dipropionate APIs, as highlighted by USP revisions (e.g., impurity limits widened to 0.5% for related compounds) .
Dexamethasone-∆17,20 21-Aldehyde
- Molecular Formula : C₂₂H₂₇FO₄
- Molecular Weight : 374.45 g/mol
- CAS : 6762-51-2
- Key Differences : Structural analog of betamethasone but lacks the 16β-methyl group, altering receptor binding affinity.
- Applications : Used in comparative studies to evaluate glucocorticoid receptor selectivity .
Δ-9,11-Betamethasone 21-Acetate
- Molecular Formula : C₂₄H₃₀O₅
- Molecular Weight : 398.5 g/mol
- CAS : 910-99-6
- Key Differences : Double bond shifted to Δ9,11 position, altering metabolic stability.
- Applications : Investigated for altered pharmacokinetic profiles in preclinical models .
Comparative Data Table
Research Findings and Regulatory Context
- Isotopic Purity : Deuterated analogs like this compound require isotopic purity >99% to avoid signal overlap in MS. emphasizes the importance of rigorous QC for deuterated standards .
- Impurity Limits : USP guidelines () specify thresholds for betamethasone-related impurities (e.g., 0.5% for betamethasone 21-valerate), driving demand for high-purity reference materials .
- Synthetic Challenges : Deuterium incorporation at specific positions (e.g., delta17,20) demands specialized synthetic routes, such as hydrogen-deuterium exchange under controlled conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


